![molecular formula C14H14FN3OS B4646505 N-(4-fluorophenyl)-2-[(6-methylpyrimidin-4-yl)thio]propanamide](/img/structure/B4646505.png)
N-(4-fluorophenyl)-2-[(6-methylpyrimidin-4-yl)thio]propanamide
Overview
Description
N-(4-fluorophenyl)-2-[(6-methylpyrimidin-4-yl)thio]propanamide, also known as AMG-837, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of diabetes research.
Mechanism of Action
N-(4-fluorophenyl)-2-[(6-methylpyrimidin-4-yl)thio]propanamide acts by binding to and activating the GPR40 receptor, which is primarily expressed in pancreatic beta cells. This activation leads to the release of insulin in response to glucose, which helps to regulate blood glucose levels. Additionally, N-(4-fluorophenyl)-2-[(6-methylpyrimidin-4-yl)thio]propanamide has been shown to enhance glucose uptake and utilization in peripheral tissues, which can further help to reduce blood glucose levels.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-[(6-methylpyrimidin-4-yl)thio]propanamide has been shown to have a number of biochemical and physiological effects, including an increase in glucose-stimulated insulin secretion, enhanced glucose uptake and utilization in peripheral tissues, and a reduction in blood glucose levels. Additionally, N-(4-fluorophenyl)-2-[(6-methylpyrimidin-4-yl)thio]propanamide has been shown to have a favorable safety profile and does not appear to cause any significant adverse effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-fluorophenyl)-2-[(6-methylpyrimidin-4-yl)thio]propanamide in lab experiments is its potent and selective activation of the GPR40 receptor. This allows researchers to study the specific effects of GPR40 activation on glucose metabolism and insulin secretion. However, one limitation of using N-(4-fluorophenyl)-2-[(6-methylpyrimidin-4-yl)thio]propanamide in lab experiments is its relatively high cost, which may restrict its use in certain research settings.
Future Directions
There are a number of potential future directions for research on N-(4-fluorophenyl)-2-[(6-methylpyrimidin-4-yl)thio]propanamide. One area of interest is the development of more potent and selective GPR40 agonists for the treatment of type 2 diabetes. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-(4-fluorophenyl)-2-[(6-methylpyrimidin-4-yl)thio]propanamide on glucose metabolism and insulin secretion. Finally, there is potential for the use of N-(4-fluorophenyl)-2-[(6-methylpyrimidin-4-yl)thio]propanamide in combination with other diabetes medications to enhance their efficacy and reduce side effects.
In conclusion, N-(4-fluorophenyl)-2-[(6-methylpyrimidin-4-yl)thio]propanamide is a promising chemical compound with potential applications in the field of diabetes research. Its potent and selective activation of the GPR40 receptor makes it a valuable tool for studying the effects of GPR40 activation on glucose metabolism and insulin secretion. Further research is needed to fully understand the mechanisms underlying its effects and to develop more effective treatments for type 2 diabetes.
Scientific Research Applications
N-(4-fluorophenyl)-2-[(6-methylpyrimidin-4-yl)thio]propanamide has been extensively studied for its potential use in the treatment of type 2 diabetes. It is known to activate the G protein-coupled receptor GPR40, which is involved in the regulation of glucose metabolism. This activation leads to an increase in glucose-stimulated insulin secretion, which can help to reduce blood glucose levels in individuals with type 2 diabetes.
properties
IUPAC Name |
N-(4-fluorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3OS/c1-9-7-13(17-8-16-9)20-10(2)14(19)18-12-5-3-11(15)4-6-12/h3-8,10H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAMKKSORKTZEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SC(C)C(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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